molecular formula C11H8FNO B13198174 5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

Cat. No.: B13198174
M. Wt: 189.19 g/mol
InChI Key: CNDNUEYSYDRXPA-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an oxirane ring, and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Indene Derivative: The initial step involves the synthesis of an indene derivative through a Friedel-Crafts alkylation reaction.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Spirocyclic Structure: The spirocyclic structure is formed through a cyclization reaction, often involving a base-catalyzed intramolecular nucleophilic substitution.

    Oxirane Ring Formation: The oxirane ring is introduced via an epoxidation reaction using peracids like m-chloroperbenzoic acid.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
  • 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyran]
  • 5-Fluoro-2,3-dihydrospiro[indene-1,2’-thiirane]

Uniqueness

5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is unique due to its combination of a fluorine atom, an oxirane ring, and a carbonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

6-fluorospiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C11H8FNO/c12-8-1-2-9-7(5-8)3-4-11(9)10(6-13)14-11/h1-2,5,10H,3-4H2

InChI Key

CNDNUEYSYDRXPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(O2)C#N)C3=C1C=C(C=C3)F

Origin of Product

United States

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